1-Benzoyl-4-hydroxy-1,5-dihydro-2H-pyrrol-2-one
Description
Properties
CAS No. |
68661-20-1 |
|---|---|
Molecular Formula |
C11H9NO3 |
Molecular Weight |
203.19 g/mol |
IUPAC Name |
1-benzoyl-3-hydroxy-2H-pyrrol-5-one |
InChI |
InChI=1S/C11H9NO3/c13-9-6-10(14)12(7-9)11(15)8-4-2-1-3-5-8/h1-6,13H,7H2 |
InChI Key |
CBLTWFZYKAHQJE-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=CC(=O)N1C(=O)C2=CC=CC=C2)O |
Origin of Product |
United States |
Preparation Methods
Multi-Component Reactions (MCRs)
One of the most efficient and widely used methods for synthesizing 1-Benzoyl-4-hydroxy-1,5-dihydro-2H-pyrrol-2-one involves three-component reactions of aromatic aldehydes, amines, and acylpyruvic acid esters or related ketoesters. This eco-friendly approach allows for the introduction of the benzoyl group at the 4-position and hydroxy substitution at the 3-position of the pyrrolin-2-one ring.
-
- Solvent: Glacial acetic acid or ethanol (ethanol often yields higher product amounts).
- Temperature: Room temperature to mild heating.
- Reaction Time: Several hours to overnight stirring.
- Atmosphere: Often performed under inert atmosphere (argon) to prevent oxidation.
Mechanism:
The reaction proceeds via initial imine formation between the aromatic aldehyde and amine, followed by cyclocondensation with acylpyruvic acid esters to form the pyrrolin-2-one core.Yields:
Yields range from moderate to high (43% to 80%) depending on the substrates and conditions.
Sulfur Ylide Mediated Cyclization
An alternative, transition-metal-free method employs sulfur ylides reacting with ketonic carbonyl compounds to form 5-hydroxy-1H-pyrrol-2(5H)-ones, which are closely related to the target compound.
-
- Preparation of sulfonium salts via reaction of phenacyl bromide derivatives with dimethyl sulfide.
- Intramolecular cyclization of the sulfur ylide with a ketone carbonyl group, followed by a 1,3-hydroxy rearrangement.
- Purification by column chromatography on neutral alumina.
-
- Mild reaction conditions.
- One-pot operation without transition metals.
- Excellent yields and high efficiency.
| Step | Reagents/Conditions | Outcome |
|---|---|---|
| Formation of sulfonium salt | Phenacyl bromide + dimethyl sulfide in DCM | Bromide salt (unstable intermediate) |
| Counterion exchange | Sodium tetraphenylborate in acetone/water | Stable sulfonium tetraphenylborate salt |
| Cyclization and rearrangement | Stirring at room temperature | 5-Hydroxy-1H-pyrrol-2(5H)-ones |
- Spectroscopic Confirmation:
The product structure is confirmed by X-ray crystallography and 2D NMR techniques (COSY, HSQC, HMBC, DEPT).
Stepwise Synthesis Details
Synthesis of Key Intermediates: Methyl Phenylpyruvates
Methyl phenylpyruvates are crucial intermediates prepared via Claisen condensation of aryl methyl ketones with dimethyl oxalate.
-
- Base: Sodium methoxide (2 M in methanol).
- Microwave irradiation (250 W) at 30 °C for 5 minutes.
- Acidification to pH 3-4 to precipitate the product.
Yield and Purity:
Precipitates are collected, washed, and freeze-dried to obtain pure methyl phenylpyruvates.
Cyclocondensation to Form 1-Benzoyl-4-hydroxy-1,5-dihydro-2H-pyrrol-2-one
The key step involves the reaction of the methyl phenylpyruvate intermediate with an amine and an aldehyde in a suitable solvent.
-
- Mix methyl phenylpyruvate, amine (e.g., 2-hydroxypropylamine), and aromatic aldehyde in 1,4-dioxane or ethanol.
- Stir at room temperature overnight or for several hours.
- Isolate the product by filtration or precipitation.
Yields:
Isolated yields vary from 14% to 80%, influenced by the nature of the aldehyde and amine.
Analytical and Purification Techniques
Chromatography:
Column chromatography on neutral alumina using mixtures of ethyl acetate/hexane or dichloromethane/methanol for purification.-
- 1H NMR used to determine tautomer ratios and confirm structure.
- Mass spectrometry (ESI-MS) for molecular weight confirmation.
- X-ray crystallography for definitive structural elucidation.
Summary Table of Preparation Methods
Chemical Reactions Analysis
Types of Reactions
1-Benzoyl-4-hydroxy-1H-pyrrol-2(5H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group.
Reduction: The benzoyl group can be reduced to a benzyl group.
Substitution: The hydrogen atoms on the pyrrole ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like halogens or alkyl halides in the presence of a catalyst.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield a benzoyl-pyrrolone derivative, while reduction could yield a benzyl-pyrrolone derivative.
Scientific Research Applications
Antibacterial Activity
Recent studies have highlighted the potential of 1-benzoyl-4-hydroxy-1,5-dihydro-2H-pyrrol-2-one as an antibacterial agent. It has been shown to exhibit activity against methicillin-resistant Staphylococcus aureus (MRSA) and other resistant bacterial strains. For instance, lead compounds derived from this scaffold demonstrated minimum inhibitory concentrations (MICs) as low as 8 µg/mL against MRSA .
Case Study:
A study evaluated the antibacterial efficacy of various pyrrolone derivatives, including 1-benzoyl-4-hydroxy-1,5-dihydro-2H-pyrrol-2-one. The results indicated that modifications at the 4-position significantly enhanced antibacterial potency, suggesting a structure-activity relationship (SAR) that could guide future drug design .
Anticancer Properties
The compound has also been investigated for its anticancer properties. Research indicates that derivatives of 1-benzoyl-4-hydroxy-1,5-dihydro-2H-pyrrol-2-one can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
Case Study:
In vitro studies demonstrated that certain derivatives effectively inhibited the growth of human cancer cell lines. The mechanism was linked to the disruption of specific signaling pathways involved in tumor growth and metastasis .
Anti-inflammatory Effects
Another significant application of 1-benzoyl-4-hydroxy-1,5-dihydro-2H-pyrrol-2-one is its anti-inflammatory activity. It has been shown to modulate inflammatory responses by inhibiting pro-inflammatory cytokines.
Case Study:
A study explored the effects of this compound on neutrophil signaling pathways. It was found to antagonize formyl peptide receptor (FPR) signaling, which plays a crucial role in inflammation . This suggests potential therapeutic applications in treating inflammatory diseases.
Synthetic Methodologies
The synthesis of 1-benzoyl-4-hydroxy-1,5-dihydro-2H-pyrrol-2-one typically involves multi-step reactions that include cyclization processes using various starting materials such as aromatic aldehydes and acylated precursors.
Common Synthetic Routes:
- Three-component reactions involving acylpyruvic acid esters with aromatic aldehydes and amines.
- Nucleophilic addition reactions at the carbonyl group followed by cyclization to form the pyrrolone structure .
Comparative Analysis of Related Compounds
| Compound Name | Antibacterial Activity | Anticancer Activity | Anti-inflammatory Activity |
|---|---|---|---|
| 1-Benzoyl-4-hydroxy-1,5-dihydro-2H-pyrrol-2-one | Yes (MIC = 8 µg/mL) | Moderate | Yes |
| 4-Aroyl derivatives | Yes (varied MICs) | High | Moderate |
| Other pyrrolones | Limited | Low | Variable |
Mechanism of Action
The mechanism of action of 1-Benzoyl-4-hydroxy-1H-pyrrol-2(5H)-one would depend on its specific application. In medicinal chemistry, it might interact with enzymes or receptors, modulating their activity. The benzoyl and hydroxyl groups could play a role in binding to active sites or altering the compound’s reactivity.
Comparison with Similar Compounds
Substituent Position and Electronic Effects
The position of substituents on the pyrrol-2-one ring significantly impacts electronic distribution and biological activity:
- 1-Benzoyl-4-hydroxy vs. 4-Benzoyl-3-hydroxy Analogs: Compound 37 (4-Benzoyl-3-hydroxy-1-(2-hydroxy-propyl)-5-(4-isopropyl-phenyl)-1,5-dihydro-pyrrol-2-one) has a benzoyl group at position 4 and a hydroxyl group at position 3, contrasting with the target compound’s substituents. Compound 14 (3-Hydroxy-1-(2-hydroxy-propyl)-4-(4-methyl-benzoyl)-5-naphthalen-2-yl-1,5-dihydro-pyrrol-2-one) introduces a 4-methyl-benzoyl group at position 4 and a naphthyl substituent at position 5, demonstrating how bulkier aromatic groups enhance steric hindrance and influence melting points (247–249°C) .
Physical Properties
Melting points (mp) and solubility vary with substituent type and position:
The low mp of Compound 41 (128–130°C) highlights the plasticizing effect of ethoxy groups .
Key Structural and Functional Differences
Biological Activity
1-Benzoyl-4-hydroxy-1,5-dihydro-2H-pyrrol-2-one, also known by its CAS number 68661-20-1, is a pyrrolone derivative that has garnered attention for its potential biological activities. This compound is characterized by a unique structure that includes a benzoyl group and a hydroxyl substituent, which may influence its reactivity and interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₉NO₃ |
| Molecular Weight | 203.19 g/mol |
| IUPAC Name | 1-benzoyl-4-hydroxy-1H-pyrrol-2(5H)-one |
| CAS Number | 68661-20-1 |
| Canonical SMILES | C1C(=CC(=O)N1C(=O)C2=CC=CC=C2)O |
The biological activity of 1-benzoyl-4-hydroxy-1,5-dihydro-2H-pyrrol-2-one is largely attributed to its interactions with specific molecular targets. Research indicates that this compound can act as an antagonist for the N-formyl peptide receptor 1 (FPR1), which is involved in various physiological processes including inflammation and immune responses. The compound's structural features allow it to effectively compete with natural ligands for receptor binding, thereby modulating cellular responses such as calcium flux, chemotaxis, and adhesion in neutrophils .
Antimicrobial Activity
Recent studies have demonstrated that derivatives of pyrrolones, including 1-benzoyl-4-hydroxy-1,5-dihydro-2H-pyrrol-2-one, exhibit significant antimicrobial properties. For instance, certain analogs have shown potent activity against bacterial strains like Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 μg/mL . This suggests that the compound could serve as a lead for developing new antibacterial agents.
Anti-inflammatory Properties
The inhibition of FPR1 by this compound indicates its potential as an anti-inflammatory agent. In experimental settings, compounds that antagonize FPR1 have been shown to reduce inflammatory responses in various models of disease, including acute lung injury and other inflammatory conditions .
Case Studies
Several studies have investigated the biological effects of pyrrole derivatives:
- Study on FPR1 Antagonists : A study identified several pyrrole derivatives as potent FPR1 antagonists. These compounds inhibited N-formylmethionyl-leucyl-phenylalanine (fMLF)-induced intracellular calcium mobilization in human neutrophils, demonstrating their potential in modulating immune responses .
- Antimicrobial Evaluation : In a comparative study of various pyrrolone derivatives, 1-benzoyl-4-hydroxy-1,5-dihydro-2H-pyrrol-2-one was evaluated alongside other compounds for its antimicrobial efficacy. Results indicated that it exhibited promising activity against both gram-positive and gram-negative bacteria .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
